molecular formula C13H11N3OS B2556565 (E)-methoxy({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine CAS No. 338395-44-1

(E)-methoxy({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine

Cat. No.: B2556565
CAS No.: 338395-44-1
M. Wt: 257.31
InChI Key: WPPSRPBBYYJIKP-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methoxy({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine is a nitrogen-containing heterocyclic compound This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core with a phenyl group and a methoxy group attached

Properties

IUPAC Name

(E)-N-methoxy-1-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-17-14-9-11-12(10-5-3-2-4-6-10)15-13-16(11)7-8-18-13/h2-9H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPSRPBBYYJIKP-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=C(N=C2N1C=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=C(N=C2N1C=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methoxy({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 6-phenylimidazo[2,1-b][1,3]thiazole with methoxyamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(E)-methoxy({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-methoxy({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-methoxy({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine involves its interaction with specific molecular targets. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells. The compound may also interact with other cellular pathways, leading to its bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-methoxy({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial effects, this compound has broader applications, including potential therapeutic uses as an HER2 inhibitor .

Biological Activity

(E)-methoxy({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.

Overview of the Compound

  • IUPAC Name : (E)-N-methoxy-1-(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanimine
  • Molecular Formula : C13H13N3OS
  • CAS Number : 89515-40-2

The compound features an imidazo[2,1-b][1,3]thiazole core which is known for its diverse biological activities. The methoxy group enhances its pharmacological profile by influencing solubility and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from precursor compounds. Common methods include:

  • Cyclization of Ethyl 2-Chloro-3-Oxobutanoate : Conducted in 1,4-dioxane under reflux conditions.
  • Automated Synthesis Techniques : Utilizing continuous flow systems to optimize yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in various metabolic pathways.
  • Receptor Binding : Molecular docking studies indicate that it can form stable complexes with target proteins, potentially modulating their activity.

Anticancer Properties

Recent studies have demonstrated that compounds related to the imidazo[2,1-b][1,3]thiazole framework exhibit significant anticancer activity. For instance:

  • Cytotoxicity Studies : The compound has shown promising results against various cancer cell lines. In one study, similar derivatives exhibited GI50 values ranging from 1.4 to 4.2 µM against the NCI-60 cancer cell panel .
CompoundCell LineGI50 (µM)
Compound AHeLa4.0
Compound BCEM3.5
This compoundSUIT-2TBD

Mechanistic Insights

Research indicates that the compound may inhibit cell migration and proliferation in pancreatic cancer models. For example:

  • Scratch Wound-Healing Assay : The compound significantly inhibited the migration rate of SUIT-2 and Capan-1 cells .

Study on Antiproliferative Activity

A comprehensive study evaluated a series of imidazo[2,1-b][1,3]thiazole derivatives for their antiproliferative effects on pancreatic ductal adenocarcinoma (PDAC) cells. The findings highlighted:

  • Compounds with IC50 Values : Notably low IC50 values were observed for several derivatives indicating strong antiproliferative effects.
CompoundIC50 (µM)Cell Line
Compound X0.86Panc-1
Compound Y0.12SUIT-2

These results support further exploration into the structure-activity relationship (SAR) of these compounds to develop more effective anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.